Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a furan ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction involving furan-2-ylboronic acid and a suitable halogenated precursor.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Furan-2-ylmethyl Amino Derivatives: These compounds share the furan ring and are studied for their antimicrobial properties.
Biological Activity
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a furan moiety, and a carbamate functional group. The molecular formula is C15H16N2O4S, with a molecular weight of approximately 288.36 g/mol. Its structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds containing thiazole and furan moieties often exhibit diverse biological activities, including antimicrobial and anticancer properties. The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases, which are critical in various physiological processes.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown potent activity against bacterial strains by targeting topoisomerases, which are essential for DNA replication.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
Activity Type | Compound Example | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | Thiazole derivatives | 0.008 | |
Antitumor | Thiazole-based compounds | <1.98 | |
Carbonic Anhydrase Inhibition | Sulfonamide derivatives | Varies |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial potency of thiazole derivatives, this compound exhibited significant activity against Staphylococcus aureus, outperforming traditional antibiotics like ampicillin. The mechanism was attributed to the inhibition of bacterial topoisomerases, which are crucial for DNA unwinding during replication.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazole-containing compounds, revealing that those with furan substitutions demonstrated enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values lower than those of standard chemotherapeutics, indicating that this compound could be a promising candidate for further development.
Properties
IUPAC Name |
methyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMOHWIGWUVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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